Anguinomycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

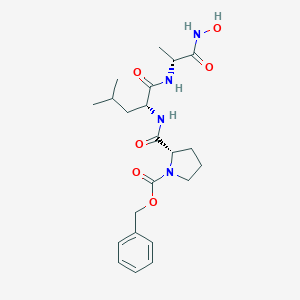

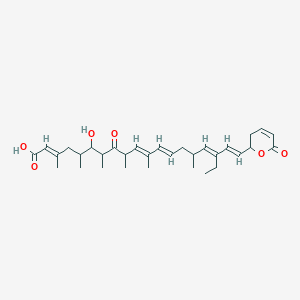

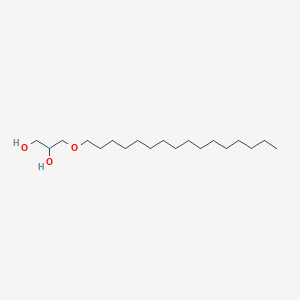

Anguinomycin B is a natural product that belongs to the ansamycin family of antibiotics. This compound was first isolated from Streptomyces sp. in 1971. Anguinomycin B is a potent inhibitor of RNA polymerase and has been shown to exhibit anticancer activity against a variety of cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleocytoplasmic Transport

Anguinomycin B, a polyketide natural product, has been identified as an inhibitor of the nuclear export receptor CRM1. This inhibition leads to the shutdown of CRM1-mediated nuclear protein export, impacting cellular processes at concentrations above 10 nM. This discovery was highlighted in studies that synthesized analogues of anguinomycin and leptomycin B (LMB), finding that even simpler alpha, beta-unsaturated lactone analogues retain most of the biological activity of anguinomycin B. The structural basis for this inhibition was explored through modeling the transport inhibitors into X-ray crystal structures, emphasizing the crucial points for successful and strong biological action of anguinomycin B and LMB (Bonazzi et al., 2010).

Potent Inhibitor of Protein Export from the Nucleus

Immunofluorescence assays have shown that anguinomycin C, closely related to anguinomycin B, acts as a potent inhibitor of protein export from the nucleus. The total synthesis of this antitumor natural product incorporated techniques like a Cr-catalyzed enantioselective hetero-Diels–Alder reaction, demonstrating its effectiveness in inhibiting tumor cell activities (Bonazzi et al., 2007).

Covalent Conjugation and Hydrolysis by CRM1

Research on Leptomycin B and related inhibitors, including Anguinomycin A and Ratjadone A, has unveiled a unique mechanism of inhibition involving covalent conjugation and CRM1-mediated hydrolysis of the natural products’ lactone rings. This mechanism, part of the nuclear export inhibition process, highlights the dynamic and multifaceted interactions of these compounds with biological systems (Sun et al., 2013).

Antitumor Antibiotic Characteristics

Anguinomycins, including anguinomycin B, belong to the leptomycin family of antitumor antibiotics. These compounds are known for their selective targeting of retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells, inducing growth arrest in normal cells. The unique configuration and synthesis of these compounds have been a subject of extensive study, shedding light on their potential as antitumor agents (Bonazzi, 2009).

Synthetic Reduction and Optimization of Bioderived Compounds

A computational study compared the pharmacological attributes of Anguinomycin D and its synthetic fragment, SB640, revealing that SB640 showed improved pharmacological properties with minimal toxicities and off-target activities. This research indicates the potential of structurally reducing natural compounds like anguinomycin B to develop more effective therapeutic agents (Olotu et al., 2018).

Eigenschaften

CAS-Nummer |

111278-00-3 |

|---|---|

Produktname |

Anguinomycin B |

Molekularformel |

C32H46O6 |

Molekulargewicht |

526.7 g/mol |

IUPAC-Name |

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+ |

InChI-Schlüssel |

QLEZOSIKJQCEQI-MVGWMUTRSA-N |

Isomerische SMILES |

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1 |

SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

Kanonische SMILES |

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1 |

Synonyme |

anguinomycin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)